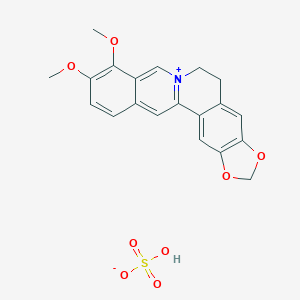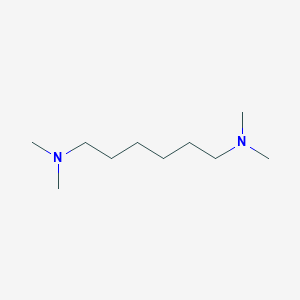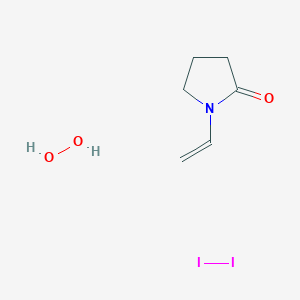
Perimed
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perimed is a scientific research tool that is widely used in the field of biomedical research. It is a non-invasive method that allows for the measurement of blood flow in tissues and organs. The purpose of
Mecanismo De Acción
Perimed works by measuring the absorption of light by hemoglobin in the blood. When light is shone on tissue, it is absorbed by hemoglobin, which causes a change in the color of the tissue. This change in color is then measured by Perimed, which allows for the calculation of blood flow in the tissue.
Efectos Bioquímicos Y Fisiológicos
Perimed has several biochemical and physiological effects on the body. It can be used to measure blood flow in tissues and organs, which can provide valuable information about the function of these structures. It can also be used to study the effects of drugs and other treatments on blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Perimed has several advantages for lab experiments. It is a non-invasive method that does not require the use of radioactive tracers or other potentially harmful substances. It is also relatively easy to use and can provide rapid results. However, Perimed has some limitations, including the fact that it can only measure blood flow in tissues that are close to the surface of the skin.
Direcciones Futuras
There are several future directions for the use of Perimed in scientific research. One area of interest is the use of Perimed to study the effects of exercise on blood flow in tissues and organs. Another area of interest is the use of Perimed to study the effects of drugs and other treatments on blood flow in cancerous tissues. Additionally, there is potential for the development of new technologies that could improve the accuracy and precision of Perimed measurements.
Conclusion
Perimed is a valuable scientific research tool that is widely used in the study of vascular diseases, cancer, wound healing, and tissue engineering. It is a non-invasive method that measures blood flow in tissues and organs and has several advantages for lab experiments. While there are some limitations to the use of Perimed, there are also several future directions for its use in scientific research.
Métodos De Síntesis
Perimed is synthesized using a combination of chemical and physical processes. The primary chemical used in the synthesis process is sodium iodide. The physical process involves the use of a laser to excite the sodium iodide, which then emits light at a specific wavelength. This light is then used to measure blood flow in tissues and organs.
Aplicaciones Científicas De Investigación
Perimed is used in a wide range of scientific research applications. It is commonly used in the study of vascular diseases, such as atherosclerosis, hypertension, and diabetes. It is also used in the study of cancer, wound healing, and tissue engineering.
Propiedades
Número CAS |
113813-79-9 |
|---|---|
Nombre del producto |
Perimed |
Fórmula molecular |
C6H11I2NO3 |
Peso molecular |
398.97 g/mol |
Nombre IUPAC |
1-ethenylpyrrolidin-2-one;hydrogen peroxide;molecular iodine |
InChI |
InChI=1S/C6H9NO.I2.H2O2/c1-2-7-5-3-4-6(7)8;2*1-2/h2H,1,3-5H2;;1-2H |
Clave InChI |
ZAUYNCUCMJDAHW-UHFFFAOYSA-N |
SMILES |
C=CN1CCCC1=O.OO.II |
SMILES canónico |
C=CN1CCCC1=O.OO.II |
Sinónimos |
Perimed |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




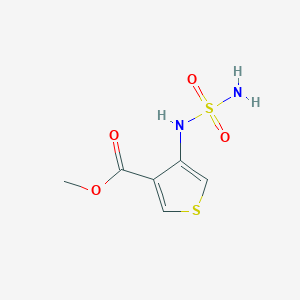

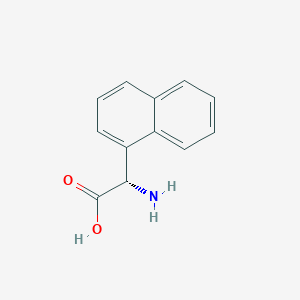
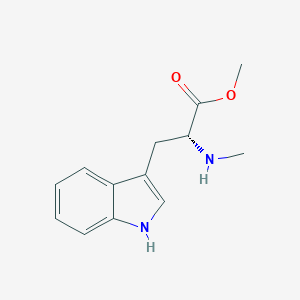

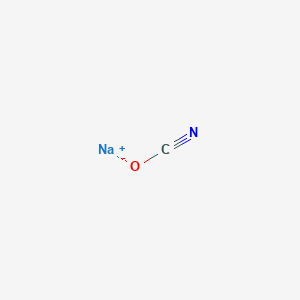

![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)
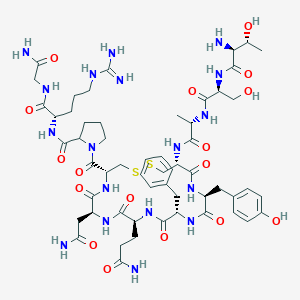
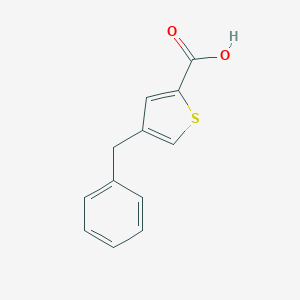
![6-Ethoxy-4H-dithiolo[4,3-b]pyrrol-5-one](/img/structure/B50000.png)
